1-(3-Bromophenyl)-2-(2,3-dimethylbenzimidazol-3-ium-1-yl)ethanone;bromide
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Overview
Description
1-(3-Bromophenyl)-2-(2,3-dimethylbenzimidazol-3-ium-1-yl)ethanone;bromide is a complex organic compound that features a bromophenyl group and a dimethylbenzimidazolium moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromophenyl)-2-(2,3-dimethylbenzimidazol-3-ium-1-yl)ethanone;bromide typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with an appropriate aldehyde or carboxylic acid under acidic conditions.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Friedel-Crafts acylation reaction, where bromobenzene is reacted with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Quaternization: The final step involves the quaternization of the benzimidazole nitrogen with an alkyl halide, such as methyl iodide, to form the benzimidazolium salt.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromophenyl)-2-(2,3-dimethylbenzimidazol-3-ium-1-yl)ethanone;bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-(3-Bromophenyl)-2-(2,3-dimethylbenzimidazol-3-ium-1-yl)ethanone;bromide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(3-Bromophenyl)-2-(2,3-dimethylbenzimidazol-3-ium-1-yl)ethanone;bromide involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl group can participate in π-π interactions with aromatic residues in proteins, while the benzimidazolium moiety can form hydrogen bonds or ionic interactions with amino acid residues. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Chlorophenyl)-2-(2,3-dimethylbenzimidazol-3-ium-1-yl)ethanone;chloride
- 1-(3-Fluorophenyl)-2-(2,3-dimethylbenzimidazol-3-ium-1-yl)ethanone;fluoride
- 1-(3-Methylphenyl)-2-(2,3-dimethylbenzimidazol-3-ium-1-yl)ethanone;methylate
Uniqueness
1-(3-Bromophenyl)-2-(2,3-dimethylbenzimidazol-3-ium-1-yl)ethanone;bromide is unique due to the presence of the bromine atom, which can enhance its reactivity and biological activity compared to its chloro, fluoro, and methyl analogs. The bromine atom can also participate in halogen bonding, which can influence the compound’s interaction with biological targets.
Properties
IUPAC Name |
1-(3-bromophenyl)-2-(2,3-dimethylbenzimidazol-3-ium-1-yl)ethanone;bromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrN2O.BrH/c1-12-19(2)15-8-3-4-9-16(15)20(12)11-17(21)13-6-5-7-14(18)10-13;/h3-10H,11H2,1-2H3;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLSNTCYFHWDDQP-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C2=CC=CC=C2N1CC(=O)C3=CC(=CC=C3)Br)C.[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Br2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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